5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused to a pyrrolone structure
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-5-4-6-12(9-11)22-10-15(23)16(17(22)19)18-20-13-7-2-3-8-14(13)21-18/h2-9H,10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUKJMYAUPNYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the construction of the pyrrolone ring. Key steps may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Construction of Pyrrolone Ring: The benzimidazole intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolone ring.
Amination: Introduction of the amino group at the 5-position can be accomplished through nucleophilic substitution or other amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique electronic properties may make it suitable for use in organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group at the 5-position.
5-amino-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the benzimidazole ring.
Uniqueness
The presence of both the benzimidazole and pyrrolone rings, along with the specific substitution pattern, gives 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one unique electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
